

A Head-to-Head Comparison of USP30 Inhibitors: FT3967385 and Compound S3

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Compound of Interest

Compound Name: FT3967385

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In the landscape of therapeutic development for neurodegenerative diseases and other conditions linked to mitochondrial dysfunction, the deubiquitinase USP30 has emerged as a compelling target. USP30 negatively regulates mitophagy, the selective clearance of damaged mitochondria. Its inhibition is a promising strategy to enhance mitochondrial quality control. This guide provides a detailed, data-driven comparison of two prominent covalent inhibitors of USP30: **FT3967385** and Compound S3 (15-oxospiramilactone).

At a Glance: Key Differences

Feature	FT3967385	Compound S3 (15-oxospiramilactone)
Chemical Class	N-cyano pyrrolidine	Diterpenoid derivative
Mechanism of Action	Covalent, selective inhibitor of USP30	Covalent inhibitor of USP30
In Vitro Potency (IC50)	~1 nM	Not explicitly reported in reviewed literature
Primary Cellular Effect	Promotes PINK1-Parkin-mediated mitophagy	Promotes mitochondrial fusion
Key Biomarker	Increased ubiquitination of TOM20	Increased non-degradative ubiquitination of Mfn1/2

Introduction to the Compounds

FT3967385 is a highly selective, covalent inhibitor of USP30, developed as a tool compound for studying USP30 biology.^{[1][2]} Its mechanism is well-characterized, and it has been shown to effectively recapitulate the effects of genetic USP30 deletion.^{[1][2]}

Compound S3, a diterpenoid derivative also known as 15-oxospiramilactone, was identified from a screen of natural compounds.^{[3][4]} It also acts as a covalent inhibitor of USP30 but is most noted for its ability to promote mitochondrial fusion by preventing the deubiquitination of mitofusins (Mfn1 and Mfn2).^{[4][5]}

Quantitative Performance Data

A direct comparison of in vitro potency is challenging due to the lack of a reported IC₅₀ value for Compound S3 against USP30 in the reviewed literature. However, their cellular effects can be compared at reported effective concentrations.

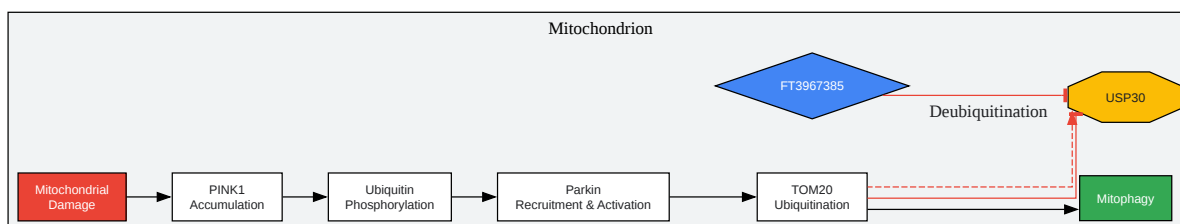
Parameter	FT3967385	Compound S3
USP30 Inhibition (IC ₅₀)	~1 nM ^[1]	Not Available
Effective Cellular Concentration for TOM20 Ubiquitination	200 nM in SH-SY5Y cells ^[1]	Not Reported
Effective Cellular Concentration for Mitochondrial Fusion	Not Reported	2 µM in MEF cells ^[4]

Mechanism of Action and Signaling Pathways

Both compounds inhibit the deubiquitinase activity of USP30, which is localized to the outer mitochondrial membrane. However, their primary downstream effects, as reported in the literature, appear to diverge.

FT3967385 and the PINK1-Parkin Pathway:

FT3967385 enhances the ubiquitination of outer mitochondrial membrane proteins, a key step in the PINK1-Parkin pathway of mitophagy.[1][2] Upon mitochondrial damage, PINK1 accumulates on the outer membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ligase Parkin. Parkin then ubiquitinates various mitochondrial proteins, including TOM20, flagging the damaged mitochondrion for degradation. By inhibiting USP30, **FT3967385** prevents the removal of these ubiquitin tags, thereby amplifying the signal for mitophagy.[1][2]

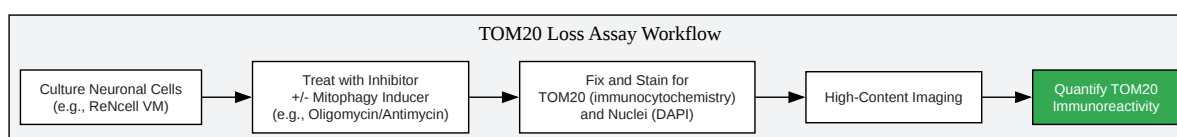
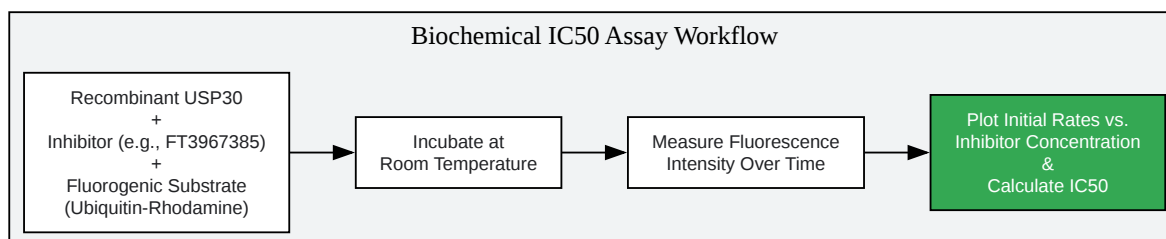
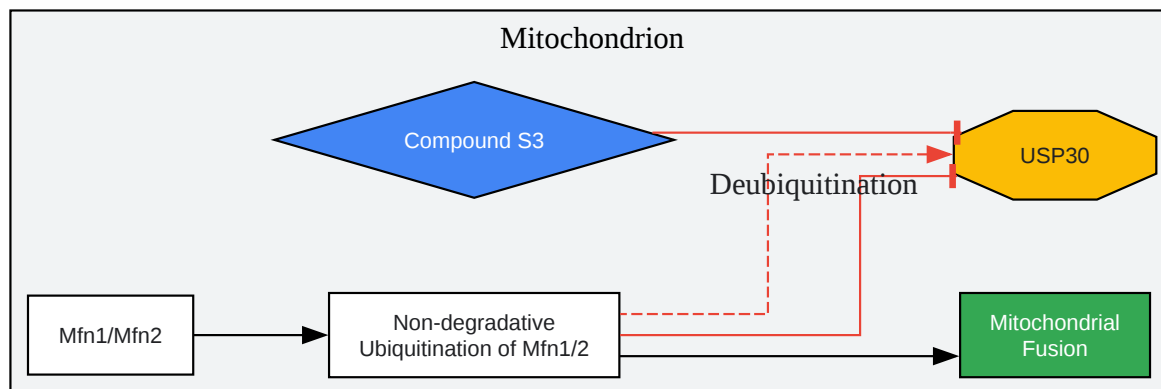


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Caption: FT3967385 inhibits USP30, promoting mitophagy.

Compound S3 and Mitochondrial Fusion:

Compound S3's primary reported effect is the promotion of mitochondrial fusion through the increased ubiquitination of Mfn1 and Mfn2.[4][5] This ubiquitination is non-degradative and is thought to enhance the activity of these mitofusins. By inhibiting USP30, Compound S3 prevents the removal of these ubiquitin marks, leading to a more fused mitochondrial network.



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